Semaglutide is a drug used in the treatment of type 2 diabetes and to aid weight loss in persons who are severely overweight . It was initially approved by the U.S. Food and Drug Administration (FDA) in 2017 to help control blood glucose levels in persons with type 2 diabetes under the trade name Ozempic .
Semaglutide was synthesized by solid-liquid phase synthesis . A study demonstrated the sensitive, selective, and robust LC-MS bioanalytical quantification of the peptide therapeutic, semaglutide from plasma . An improved process for the preparation of semaglutide has been patented .
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist . The aggregation properties of semaglutide have been investigated by spectroscopic techniques and molecular dynamics simulations .
Semaglutide is a co-formulation of semaglutide with an absorption enhancer, sodium N - (8- [2-hydroxybenzoyl] amino) caprylate (SNAC) . Parent semaglutide and 21 metabolites were detected in urine .
Semaglutide is a 32 amino acid, glucagon-like-peptide 1 (GLP-1) analog . It has a molecular weight of 4113.58 and is soluble in DMSO and water (pH=7) at 1 mg/mL .
Semaglutide is a synthetic analog of the glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose metabolism and appetite regulation. It is primarily used in the treatment of type 2 diabetes and obesity, functioning as a GLP-1 receptor agonist. Semaglutide enhances insulin secretion, suppresses glucagon release, and slows gastric emptying, contributing to improved glycemic control and weight loss.
Semaglutide was developed by Novo Nordisk and received approval from the U.S. Food and Drug Administration in December 2019 for the treatment of type 2 diabetes under the brand name Ozempic. It was later approved for weight management under the brand name Wegovy.
Semaglutide belongs to the class of medications known as incretin mimetics. These drugs mimic the action of incretin hormones, which are released in response to food intake and help regulate blood sugar levels.
The synthesis of semaglutide can be achieved through various methods, primarily focusing on solid-phase peptide synthesis and fragment-based approaches. Two notable methods include:
The synthesis typically involves:
Semaglutide is characterized by its unique amino acid sequence that includes modifications to enhance its stability and bioactivity compared to native GLP-1. The structure consists of 31 amino acids with specific substitutions that confer resistance to enzymatic degradation.
The molecular formula of semaglutide is , and it has a molecular weight of approximately 4100 Da. The compound features several functional groups typical of peptides, including amides and carboxylic acids.
The synthesis reactions primarily involve:
The reactions are typically conducted under controlled conditions to minimize side reactions and impurities. For instance, maintaining specific temperatures and reaction times is crucial for achieving optimal yields and purities.
Semaglutide acts by binding to GLP-1 receptors in pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. Additionally, it inhibits glucagon release from alpha cells, which further reduces hepatic glucose output. The mechanism also includes slowing gastric emptying, which contributes to increased satiety and reduced food intake .
Semaglutide appears as a white to off-white powder. It is soluble in water and exhibits stability under physiological conditions due to its modified structure.
Key chemical properties include:
Semaglutide is primarily used in clinical settings for:
In addition to its therapeutic applications, semaglutide serves as a model compound in pharmaceutical research for developing new peptide-based drugs due to its favorable safety profile and efficacy .
The ongoing research into semaglutide's mechanisms may lead to further innovations in diabetes treatment and obesity management strategies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4